The Role of Fmoc-Tyr(SO₃nP)-OH in Biochemical Research: A Technical Guide
The Role of Fmoc-Tyr(SO₃nP)-OH in Biochemical Research: A Technical Guide
An in-depth exploration of the synthesis and application of sulfated peptides for researchers, scientists, and drug development professionals.
Tyrosine sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions across a range of biological processes. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, involves the addition of a sulfate (B86663) group to the hydroxyl moiety of a tyrosine residue.[1][2] The resulting sulfotyrosine (sTyr) contributes a significant negative charge and can be a key determinant for molecular recognition, influencing processes such as leukocyte adhesion, chemokine signaling, viral entry, and hemostasis.[1][3][4]
To dissect the precise function of this modification, researchers rely on synthetic peptides containing site-specifically incorporated sulfotyrosine. The chemical synthesis of such peptides, however, is challenging due to the acid-lability of the tyrosine O-sulfate ester. Fmoc-Tyr(SO₃nP)-OH, an N-α-Fmoc-protected tyrosine derivative where the sulfate group is masked with a neopentyl (nP) protecting group, has emerged as a robust solution to this challenge. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The Significance of Tyrosine Sulfation in Protein Interactions
The introduction of a sulfate group enhances the binding affinity and specificity in numerous protein-protein interactions. This is particularly evident in the interaction between chemokines and their G protein-coupled receptors (GPCRs), a crucial step in directing leukocyte trafficking during immune responses.[5][6] The N-terminal domain of many chemokine receptors is rich in tyrosine residues that are targets for sulfation.[4]
The strategic placement of sulfotyrosine can dramatically increase the affinity of a receptor for its chemokine ligand. For example, studies on peptides derived from the chemokine receptor CCR3 have shown that sulfation of specific tyrosine residues can enhance the binding affinity for the chemokine eotaxin-1 (CCL11) by over 28-fold.[1] This demonstrates that tyrosine sulfation is not merely a general electrostatic enhancement but a specific molecular interaction that can regulate biological responses.[5][6]
Quantitative Analysis of Sulfotyrosine-Mediated Interactions
The use of synthetic sulfopeptides has enabled the precise quantification of the energetic contribution of tyrosine sulfation to protein-protein interactions. The data below, derived from studies on chemokine receptor peptides, illustrates the significant impact of this modification on binding affinity.
| Peptide System | Modification | Ligand | Dissociation Constant (Kd) | Affinity Enhancement (Fold) | Reference |
| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-1 (CCL11) | 3.4 µM | - | [1] |
| sTyr16 | Eotaxin-1 (CCL11) | 0.5 µM | ~7 | [1] | |
| sTyr17 | Eotaxin-1 (CCL11) | < 0.12 µM | > 28 | [1] | |
| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-1 (CCL11) | 1600 nM | - | [5][6] |
| sTyr16 | Eotaxin-1 (CCL11) | 100 nM | 16 | [5][6] | |
| sTyr17 | Eotaxin-1 (CCL11) | 410 nM | ~4 | [5][6] | |
| sTyr16, sTyr17 | Eotaxin-1 (CCL11) | 40 nM | 40 | [5][6] | |
| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-2 (CCL24) | 1500 nM | - | [5][6] |
| sTyr16 | Eotaxin-2 (CCL24) | 1600 nM | ~1 | [5][6] | |
| sTyr17 | Eotaxin-2 (CCL24) | 290 nM | ~5 | [5][6] | |
| sTyr16, sTyr17 | Eotaxin-2 (CCL24) | 150 nM | 10 | [5][6] | |
| CCR3 N-terminal Peptide | Unsulfated | Eotaxin-3 (CCL26) | 1300 nM | - | [5][6] |
| sTyr16 | Eotaxin-3 (CCL26) | 940 nM | ~1.4 | [5][6] | |
| sTyr17 | Eotaxin-3 (CCL26) | 180 nM | ~7 | [5][6] | |
| sTyr16, sTyr17 | Eotaxin-3 (CCL26) | 40 nM | 32.5 | [5][6] |
Experimental Protocols
The synthesis of sulfotyrosine-containing peptides is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a protected sulfotyrosine building block. Fmoc-Tyr(SO₃nP)-OH is particularly advantageous as the neopentyl (nP) group is stable to the standard conditions of Fmoc SPPS, including repeated piperidine (B6355638) treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[7][8]
Protocol: Synthesis of a Sulfotyrosine-Containing Peptide using Fmoc-Tyr(SO₃nP)-OH
This protocol outlines the manual synthesis of a model hexapeptide (H-Tyr(SO₃⁻)-Glu-Phe-Lys-Lys-Ala-NH₂) on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).
-
Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).
2. Amino Acid Coupling Cycles (Ala, Lys, Lys, Phe, Glu):
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Pre-activate for 5 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x), IPA (3x), and DMF (5x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).
-
Washing: Wash the resin as in step 2c.
-
Repeat steps 2a-2e for each subsequent amino acid in the sequence.
3. Incorporation of Fmoc-Tyr(SO₃nP)-OH:
-
Couple Fmoc-Tyr(SO₃nP)-OH using the same activation and coupling procedure as in step 2. This derivative is compatible with standard coupling reagents like HCTU, HBTU, or PyBOP and has good solubility in DMF.[7][9]
-
After coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the final peptide-resin with DMF (5x), DCM (5x), and dry under vacuum.
4. Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 1.5-2 hours at room temperature. Note: Prolonged exposure to TFA should be avoided to minimize any potential loss of the nP group.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The product at this stage is the nP-protected peptide, H-Tyr(SO₃nP)-Glu-Phe-Lys-Lys-Ala-NH₂.
5. Deprotection of the Neopentyl (nP) Group:
-
Azide (B81097) Method (Recommended):
-
Ammonium (B1175870) Acetate (B1210297) Method (Sequence Dependent):
6. Purification:
-
Purify the final sulfated peptide by reverse-phase HPLC (RP-HPLC).
-
It is recommended to use a buffer system containing ammonium acetate (e.g., a gradient of 0.1 M ammonium acetate and acetonitrile) to avoid loss of the sulfate group that can occur with TFA-containing buffers.[7]
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizing Workflows and Pathways
Chemokine Receptor Signaling
Tyrosine sulfation of chemokine receptors is a key step for high-affinity binding of chemokines, which initiates a G-protein signaling cascade leading to cell migration.
Caption: Tyrosine sulfation of a chemokine receptor in the Golgi enables high-affinity chemokine binding at the cell surface, triggering G-protein-mediated signaling for cell migration.
Experimental Workflow for Sulfopeptide Synthesis
The synthesis of a sulfated peptide using Fmoc-Tyr(SO₃nP)-OH involves a multi-step process from solid-phase synthesis to final purification.
Caption: Workflow for the solid-phase synthesis of a sulfated peptide using the neopentyl (nP) protecting group strategy.
Conclusion
Fmoc-Tyr(SO₃nP)-OH serves as an indispensable tool for biochemists and drug development professionals seeking to investigate the roles of tyrosine sulfation. Its compatibility with standard Fmoc-SPPS protocols, coupled with the stability of the neopentyl protecting group, simplifies the synthesis of well-defined sulfated peptides.[7][10] The ability to produce these molecules allows for precise quantitative studies of protein-protein interactions, elucidation of signaling pathways, and the development of potential therapeutics that target these critical biological modifications. The methodologies and data presented herein provide a solid foundation for the successful application of this technology in advanced biochemical research.
References
- 1. Regulation of chemokine recognition by site-specific tyrosine sulfation of receptor peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural role of receptor tyrosine sulfation in chemokine recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine sulfation influences the chemokine binding selectivity of peptides derived from chemokine receptor CCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 10. ≥95.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
